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3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid (CAS 1006433-82-4) is a heterocyclic carboxylic acid belonging to the 4-aminopyrazole class, characterized by a 4-amino-3-trifluoromethyl-substituted pyrazole ring linked via its N1 position to a linear three-carbon propanoic acid chain. Its molecular formula is C₇H₈F₃N₃O₂ with a molecular weight of 223.15 g/mol.

Molecular Formula C7H8F3N3O2
Molecular Weight 223.15 g/mol
Cat. No. B7761969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
Molecular FormulaC7H8F3N3O2
Molecular Weight223.15 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CCC(=O)O)C(F)(F)F)N
InChIInChI=1S/C7H8F3N3O2/c8-7(9,10)6-4(11)3-13(12-6)2-1-5(14)15/h3H,1-2,11H2,(H,14,15)
InChIKeyLXXZTLDDIFORMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic Acid: Structural Identity and Core Physicochemical Profile for Procurement Evaluation


3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid (CAS 1006433-82-4) is a heterocyclic carboxylic acid belonging to the 4-aminopyrazole class, characterized by a 4-amino-3-trifluoromethyl-substituted pyrazole ring linked via its N1 position to a linear three-carbon propanoic acid chain . Its molecular formula is C₇H₈F₃N₃O₂ with a molecular weight of 223.15 g/mol . Computed physicochemical parameters include a topological polar surface area (TPSA) of 81.14 Ų, a LogP of 0.96, three rotatable bonds, and two hydrogen-bond donors (the 4-NH₂ and the carboxylic acid –OH) . The compound is commercially supplied at purities of 95–98%, with recommended storage at 2–8 °C in sealed, dry conditions . It functions primarily as a versatile building block in medicinal chemistry and agrochemical research, where the combination of the electron-withdrawing –CF₃ group and the hydrogen-bond-donating –NH₂ group on the pyrazole scaffold provides differentiated vectors for target engagement and lead optimization [1].

Why 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic Acid Cannot Be Replaced by Generic Pyrazole-Propanoic Acid Analogs


Generic substitution within the pyrazole-propanoic acid chemotype fails because the target compound integrates three non-redundant structural features—the 4-amino group, the 3-trifluoromethyl substituent, and the linear (non-branched) propanoic acid linker—whose simultaneous presence determines a unique profile of hydrogen-bonding capacity, electronic character, and conformational flexibility that no close analog reproduces [1]. Removing the 4-NH₂ (CAS 1006319-37-4) eliminates one hydrogen-bond donor and alters the electron density of the pyrazole ring, reducing potential for bidentate target interactions . Introducing an α-methyl branch on the propanoic acid chain (CAS 1006471-23-3) restricts rotational freedom (2 vs. 3 rotatable bonds) and changes LogP by approximately 0.78 units (target LogP 0.96 vs. comparator LogP 0.18), which can shift membrane permeability and pharmacokinetic behavior . Shortening the linker from propanoic to acetic acid (CAS 1006433-79-9) alters the spatial orientation of the carboxylate handle and may reposition the pyrazole core within a binding pocket . These differences, documented across multiple experimental and computational studies, mean that interchange without re-optimization of the synthetic route or biological assay is scientifically unjustified [1][2].

Quantitative Differentiation Evidence for 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic Acid vs. Closest Structural Analogs


Enhanced Hydrogen-Bond Donor Count vs. Des-Amino Analog (CAS 1006319-37-4) Confers Additional Target-Interaction Vector

The target compound possesses two hydrogen-bond donor (HBD) atoms (4-NH₂ and –COOH), whereas the des-amino analog 3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid (CAS 1006319-37-4) possesses only one HBD (the –COOH group). This quantifiable difference—2 HBD vs. 1 HBD—provides the target compound with an additional vector for directed hydrogen-bond interactions with biological targets, as evidenced by the broad biological activity of the 4-aminopyrazole chemotype [1]. In the European Journal of Medicinal Chemistry study by Burgart et al. (2020), 4-amino-3-trifluoromethylpyrazoles demonstrated antibacterial activity with MIC values of 7.8–15.6 μg/ml against Staphylococcus aureus and Streptococcus pyogenes, and the 4-aminopyrazolium chloride analog showed anticancer activity with a selectivity index (SI) > 1351 against HeLa cells [1]. The des-amino analog lacks these documented 4-amino-dependent activities and cannot serve as an equivalent building block for programs requiring the 4-NH₂ pharmacophore .

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Linear Propanoic Acid Linker Affords Three Rotatable Bonds vs. Two in the α-Methyl Analog (CAS 1006471-23-3), Enabling Greater Conformational Sampling

The target compound carries an unsubstituted linear propanoic acid chain attached at the pyrazole N1 position, yielding three rotatable bonds . The closest branched comparator, 2-(4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid (CAS 1006471-23-3), bears a methyl substituent at the α-carbon of the propanoic acid chain and has only two rotatable bonds . This one-rotatable-bond difference has consequences for conformational flexibility: the target compound can sample a larger torsional space, potentially enabling the carboxylic acid moiety to reach distinct hydrogen-bonding geometries within a binding site or to participate in more diverse conjugation reactions during library synthesis [1]. The α-methyl analog also introduces a chiral center absent in the target compound (1 asymmetric atom vs. 0), which complicates synthesis and purification if stereochemical control is not desired .

Conformational Analysis Linker Optimization Molecular Design

Higher Computed Lipophilicity (LogP 0.96) vs. α-Methyl Analog (LogP 0.18) May Favor Membrane Permeability in Cell-Based Assays

The target compound exhibits a computed LogP of 0.96, whereas the α-methyl-substituted analog (CAS 1006471-23-3) has a computed LogP of 0.18, representing a difference of 0.78 log units . This corresponds to an approximately 6-fold higher predicted octanol-water partition coefficient for the target compound. In medicinal chemistry, the optimal LogP range for oral bioavailability and cell permeability is typically cited as 1–3; the target compound's LogP of 0.96 places it near the lower boundary of this range, while the comparator's LogP of 0.18 falls well below it, potentially limiting passive membrane diffusion [1]. The difference arises from the electron-withdrawing effect of the α-methyl group in the comparator, which slightly increases the acidity of the carboxylic acid and reduces overall lipophilicity [2].

Lipophilicity ADME Prediction Cell Permeability

Optimized Synthetic Route via Catalytic Hydrogenation of 4-Nitrosopyrazole Precursors Provides Reproducible Access to the 4-Amino-3-CF₃-Pyrazole Core

The optimal method for synthesizing 4-amino-3-trifluoromethylpyrazoles—the core motif of the target compound—has been established as 5–6 hours of hydrogenation under 10 atm pressure using a Pd/C catalyst at 50 °C in ethanol [1]. This method was shown to be superior to alternative reductants: reduction with zinc in acetic acid produces the desired 4-aminopyrazole in a mixture with 4-bisazo- and 4-bisazoxypyrazole side products, reducing purity and yield [1]. The target compound can be obtained by N-alkylation of the 4-amino-3-trifluoromethylpyrazole core with 3-bromopropanoic acid or acrylate equivalents, a well-precedented transformation [2]. In contrast, analogs lacking the 4-NH₂ substituent (CAS 1006319-37-4) are accessed through direct N-alkylation of the commercially available 3-(trifluoromethyl)pyrazole, a simpler but chemically distinct route that does not provide the 4-amino handle for further derivatization .

Synthetic Methodology Process Chemistry Reproducibility

Pyrazole-3-Propanoic Acid Scaffold Demonstrates Leukotriene Biosynthesis Inhibition (IC₅₀ 1.6–14 μM) Supporting Its Use in Inflammation-Targeted Library Design

The pyrazole-3-propanoic acid scaffold, which forms the backbone of the target compound, has been validated as an inhibitor of leukotriene (LT) biosynthesis in human neutrophils. In a 2011 study by Çalişkan et al., thirty-six amide and ester derivatives of 1,5-diarylpyrazole-3-propanoic acids were synthesized and evaluated; the most potent compounds (15, 27–30, 32–37, 41, 42) inhibited LT biosynthesis with IC₅₀ values in the range of 1.6–3.5 μM, while dual COX-1/LT inhibitors such as compound 35 achieved a COX-1 IC₅₀ of 0.041 μM and compound 44 achieved 0.014 μM [1]. Although the target compound was not directly tested in this study, it shares the identical propanoic acid linker geometry and pyrazole core and is thus poised for analogous derivatization into amide or ester libraries targeting the 5-lipoxygenase pathway [1]. This scaffold-level validation distinguishes pyrazole-3-propanoic acids from simple pyrazole-acetic acids, which lack the optimal linker length for productive interactions with the FLAP/5-LO enzyme complex .

Inflammation Leukotriene Inhibition Phenotypic Screening

Recommended Application Scenarios for 3-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic Acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment and Lead Optimization Libraries Requiring a 4-Amino Hinge-Binding Motif

The 4-amino group on the pyrazole ring provides an additional hydrogen-bond donor that can function as a hinge-binding motif in ATP-competitive kinase inhibitors, analogous to the aminopyrazole bioisostere strategy successfully applied in LRRK2 inhibitor discovery . The target compound can be directly diversified via amide coupling at the propanoic acid terminus to generate focused kinase inhibitor libraries, leveraging the three-rotatable-bond linker to sample diverse exit vectors from the hinge region [1]. The established biological activity of the 4-aminopyrazole chemotype—including antibacterial MIC values of 7.8–15.6 μg/ml [2]—further supports its use in phenotypic screening cascades where kinase inhibition and antimicrobial activity are co-evaluated.

PROTAC Linker Optimization Studies Requiring Defined Conformational Flexibility and Carboxylic Acid Conjugation Handle

The target compound's linear three-carbon propanoic acid chain, with three rotatable bonds and a terminal carboxylate for amide/ester bond formation, makes it an ideal building block for proteolysis-targeting chimera (PROTAC) linker optimization [1]. Compared to the α-methyl analog (2 rotatable bonds, 1 chiral center), the achiral, higher-flexibility target compound simplifies the synthesis of PROTAC candidates and allows systematic exploration of linker-length effects on ternary complex formation and degradation efficiency [1]. The computed LogP of 0.96 is near the optimal range for balanced solubility and permeability, favorable for PROTAC candidates that must cross cell membranes .

Anti-Inflammatory Drug Discovery Targeting the 5-Lipoxygenase/FLAP Pathway

The pyrazole-3-propanoic acid scaffold has been validated as an inhibitor of leukotriene biosynthesis with IC₅₀ values of 1.6–3.5 μM in human neutrophils, and certain derivatives achieve dual COX-1 inhibition with IC₅₀ values as low as 0.014 μM [3]. The target compound, bearing the 4-amino-3-trifluoromethyl substitution pattern, can serve as a core scaffold for synthesizing novel amide and ester derivatives that extend the SAR established by Çalişkan et al. [3]. The –CF₃ group is known to enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of anti-inflammatory candidates compared to non-fluorinated pyrazole-propanoic acid analogs [2][4].

Agrochemical Lead Discovery Leveraging the Trifluoromethylpyrazole Pharmacophore

Trifluoromethyl-substituted pyrazoles are privileged scaffolds in agrochemical discovery, with the –CF₃ group contributing to enhanced metabolic stability, lipophilicity, and target binding in pests and weeds [4]. The target compound combines this –CF₃-pyrazole motif with a 4-amino group for additional hydrogen bonding and a propanoic acid handle for conjugation to diverse agrochemical vectors (e.g., amide formation with amine-containing pesticide scaffolds) [1]. The availability of a robust synthetic route via hydrogenation of 4-nitrosopyrazole precursors [5] supports scale-up for agrochemical lead optimization programs where gram-to-kilogram quantities may be required.

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